5-Amino-2-pyrrolidin-1-yl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide
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Description
5-Amino-2-pyrrolidin-1-yl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide is a useful research compound. Its molecular formula is C17H18F3N3O2S and its molecular weight is 385.41. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, a key component of the chemical structure of interest, play a significant role in drug discovery due to their ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules. These rings increase three-dimensional coverage, enhancing target selectivity through the phenomenon called “pseudorotation.” The versatility of the pyrrolidine scaffold has led to the development of bioactive molecules with diverse biological profiles. For instance, the review by (Li Petri et al., 2021) highlights the importance of stereochemistry and the spatial orientation of substituents in determining the biological activity of drug candidates, which is directly relevant to understanding the applications of 5-Amino-2-pyrrolidin-1-yl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide.
Fascinating Variability in Chemistry and Properties
The chemical variability and properties of compounds containing pyridine and benzimidazole rings, analogous to the structural motifs in the compound of interest, demonstrate the potential for creating molecules with significant biological and electrochemical activity. According to (Boča et al., 2011), such compounds have been extensively investigated for their spectroscopic properties, structures, and biological activities, suggesting a potential for discovering novel applications in therapeutic development.
Discovery and Investigation of Novel Antineoplastic Agents
The discovery and development of novel antineoplastic agents based on pyrrolidine and other heterocyclic scaffolds, as discussed by (Hossain et al., 2020), indicate the therapeutic potential of compounds with complex heterocyclic structures. These compounds have demonstrated cytotoxic properties and tumour-selective toxicity, providing a foundation for further exploration of this compound in anticancer research.
Role in Plant Defense Mechanisms
Research on proline and pyrrolidine-5-carboxylate metabolism in plants, specifically their role in defense against pathogens, suggests potential agricultural applications for pyrrolidine derivatives. (Qamar et al., 2015) discuss how these compounds are involved in salicylic acid-dependent pathways and hypersensitive response-associated cell death, indicating a broader biological significance of the pyrrolidine scaffold.
Properties
IUPAC Name |
5-amino-2-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)12-4-3-5-14(10-12)22-26(24,25)16-11-13(21)6-7-15(16)23-8-1-2-9-23/h3-7,10-11,22H,1-2,8-9,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSGKNKREAYFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326602 |
Source
|
Record name | 5-amino-2-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85270212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326182-65-4 |
Source
|
Record name | 5-amino-2-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.